Maltotriose hydrate

Descripción general

Descripción

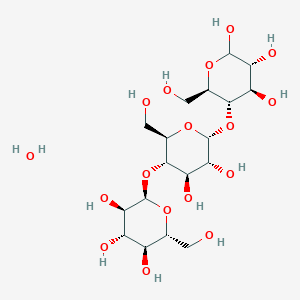

Maltotriose hydrate is a trisaccharide composed of three glucose molecules linked by α-1,4 glycosidic bonds . It is commonly produced by the digestive enzyme alpha-amylase, which hydrolyzes amylose in starch . Maltotriose is the shortest chain oligosaccharide that can be classified as maltodextrin .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Maltotriose can be prepared by hydrolyzing pullulan with pullulanase. The optimal conditions for this hydrolysis are a time of 6 hours, pH of 5.0, temperature of 45°C, amount of pullulanase at 10 ASPU/g, and a concentration of pullulan at 3% (w/v) .

Industrial Production Methods: In industrial settings, maltotriose is often produced through the enzymatic hydrolysis of starch using alpha-amylase. This process involves the random hydrolysis of α-1,4 glycosidic bonds in amylose, resulting in the formation of maltotriose and maltose .

Análisis De Reacciones Químicas

Hydrolysis Reactions

Hydrolysis is the primary reaction pathway for maltotriose hydrate, facilitated by enzymes such as α-amylase and maltase-glucoamylase . These reactions cleave α-1,4 glycosidic bonds, yielding simpler sugars like maltose and glucose.

Enzymatic Hydrolysis by α-Amylase

This reaction is critical in starch degradation, with maltotriose acting as both a product and substrate depending on enzyme specificity .

Acid/Base-Catalyzed Hydrolysis

Under non-enzymatic conditions, maltotriose undergoes hydrolysis in acidic or alkaline environments:

-

Acidic Conditions : Cleavage occurs at elevated temperatures (>80°C), producing glucose and maltose.

-

Alkaline Conditions : Degradation is slower but leads to isomerization and fragmentation products .

Enzymatic Conversion in Metabolic Pathways

Maltotriose serves as a substrate in bacterial and eukaryotic metabolic systems, involving enzymes like MalQ and maltase-glucoamylase .

Bacterial Maltodextrin Metabolism (MalQ)

-

Role : MalQ interconverts short maltodextrins, enabling glycogen metabolism and energy production in Escherichia coli and Streptococcus species .

-

Thermodynamics : Binding to maltotriose is enthalpy-driven (

cal/mol) and entropy-unfavorable, contrasting with E. coli MalE .

Human Digestion (Maltase-Glucoamylase)

Dehydration and Structural Rearrangement

Dehydration studies reveal structural changes in this compound:

IR Spectroscopy Insights

-

Mechanism : Water molecules interact with α-glycosidic bonds during dehydration, forming cross-linked structures.

-

Thermal Analysis :

Comparative Analysis of Maltodextrin Reactions

| Compound | Enzymes Involved | Primary Products | Affinity (

) |

|-----------------|---------------------------|------------------------|----------------------|

| Maltotriose | α-Amylase, MalQ, Maltase | Maltose, Glucose | 0.14–0.42 µM |

| Maltose | Maltase | Glucose | N/A |

| Maltotetraose | MalQ | Longer dextrins | Submicromolar |

Industrial and Biological Implications

-

Fermentation : Maltotriose serves as a carbon source in microbial ethanol production.

-

Food Science : Hydrolysis products contribute to sweetness and texture in baked goods and beverages .

This compound’s reactivity is central to its roles in metabolism and industry, with enzymatic hydrolysis and structural adaptability being key determinants of its functionality.

Aplicaciones Científicas De Investigación

Food Industry

Functional Properties:

- Sweetener: Maltotriose hydrate serves as a natural sweetener with a lower caloric content compared to traditional sugars, making it suitable for sugar-reduced products.

- Thickener and Stabilizer: It enhances the texture and stability of various food products, including sauces and desserts.

Case Study:

A study investigated the use of maltotriose in formulating low-sugar beverages. The results indicated that maltotriose not only provided sweetness but also improved mouthfeel and overall consumer acceptance compared to other sweeteners .

| Application | Description |

|---|---|

| Sweetener | Natural alternative to sugar |

| Thickener | Improves texture in food products |

| Stabilizer | Enhances product stability |

Biotechnology

Role in Fermentation:

this compound is utilized as a substrate for fermentation processes, supporting the growth of specific microorganisms. This application is crucial in the production of biofuels and biochemicals.

Case Study:

Research demonstrated that maltotriose significantly enhanced the fermentation efficiency of yeast strains used in bioethanol production. The study showed a marked increase in ethanol yield when maltotriose was included in the fermentation medium .

| Application | Description |

|---|---|

| Substrate for Yeast | Enhances fermentation efficiency |

| Biofuel Production | Increases ethanol yield |

Pharmaceuticals

Stabilizer and Excipient:

In pharmaceutical formulations, this compound acts as a stabilizer and excipient, improving the solubility and bioavailability of active ingredients.

Case Study:

A formulation study revealed that incorporating maltotriose into drug delivery systems enhanced the solubility of poorly soluble drugs, leading to improved therapeutic efficacy.

| Application | Description |

|---|---|

| Stabilizer | Improves stability of active ingredients |

| Excipient | Enhances drug solubility |

Research Applications

Metabolic Studies:

this compound is widely used in research related to carbohydrate metabolism and enzyme activity. It provides insights into metabolic pathways and potential therapeutic targets.

Case Study:

In a clinical study assessing glucose absorption from maltodextrins and oligosaccharides, maltotriose was found to facilitate glucose uptake more effectively than free glucose, highlighting its role in metabolic research .

| Application | Description |

|---|---|

| Metabolic Research | Studies carbohydrate metabolism |

| Enzyme Activity | Investigates enzyme interactions |

Animal Nutrition

Feed Additive:

this compound is added to animal feed to enhance energy content and promote healthy growth, particularly in livestock and poultry.

Case Study:

A trial involving poultry showed that diets supplemented with maltotriose led to improved weight gain and feed conversion ratios compared to control groups .

| Application | Description |

|---|---|

| Energy Source | Enhances energy content in animal feed |

| Growth Promotion | Supports healthy growth in livestock |

Mecanismo De Acción

Maltotriose exerts its effects primarily through its hydrolysis into glucose molecules. The enzyme alpha-amylase hydrolyzes the α-1,4 glycosidic bonds in maltotriose, resulting in the formation of glucose . This glucose can then be utilized in various metabolic pathways within the body.

Comparación Con Compuestos Similares

Maltose: A disaccharide composed of two glucose molecules linked by an α-1,4 glycosidic bond.

Maltotetraose: A tetrasaccharide composed of four glucose molecules linked by α-1,4 glycosidic bonds.

Comparison: Maltotriose is unique in that it is the shortest chain oligosaccharide classified as maltodextrin . Unlike maltose, which consists of only two glucose units, maltotriose has three, making it more complex and providing different functional properties. Maltotetraose, on the other hand, has four glucose units, making it longer and potentially more challenging to hydrolyze compared to maltotriose .

Actividad Biológica

Maltotriose hydrate, a trisaccharide composed of three glucose units, has garnered significant attention in various fields, including food science, biotechnology, and pharmaceuticals. This article explores the biological activity of this compound, focusing on its applications, mechanisms of action, and relevant research findings.

- Molecular Formula : C18H34O17

- Molecular Weight : 522.452 g/mol

- Melting Point : 132-135 °C

- Density : Not specified

Applications in Various Fields

- Food Industry

- Biotechnology

- Pharmaceuticals

- Research Applications

- Animal Nutrition

This compound exhibits various biological activities through its interaction with enzymes and microorganisms:

- Enzyme Inhibition : Research indicates that maltotriose can inhibit certain enzymes involved in starch metabolism. For instance, it has been shown to inhibit Arabidopsis chloroplast β-amylase BAM3 significantly when using amylopectin as a substrate, which may have implications for starch degradation processes .

- Prebiotic Effects : this compound acts as a prebiotic, promoting the growth of beneficial gut bacteria. This property is essential for maintaining digestive health and enhancing nutrient absorption .

Case Study 1: Enzyme Activity Regulation

A study investigated the effect of maltotriose on the activity of BAM3 and barley β-amylase. The findings revealed that BAM3 was strongly inhibited by maltotriose at physiological concentrations (over 50% inhibition at 3 mM), while barley β-amylase showed minimal inhibition under similar conditions. This suggests that maltotriose may play a crucial role in regulating starch metabolism in certain plant species .

| Enzyme | Substrate | Concentration (mM) | Inhibition (%) |

|---|---|---|---|

| BAM3 | Amylopectin | 3 | >50 |

| BAM3 | G6 | 10 | 25 |

| Barley β-amylase | Amylopectin | 3 | <10 |

Case Study 2: Prebiotic Activity

In another study focusing on gut health, maltotriose was found to significantly enhance the proliferation of beneficial gut microbiota. The prebiotic effects were linked to improved digestion and nutrient absorption in animal models, suggesting potential applications in dietary supplements aimed at promoting gut health .

Propiedades

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O16.H2O/c19-1-4-7(22)8(23)12(27)17(31-4)34-15-6(3-21)32-18(13(28)10(15)25)33-14-5(2-20)30-16(29)11(26)9(14)24;/h4-29H,1-3H2;1H2/t4-,5-,6-,7-,8+,9-,10-,11-,12-,13-,14-,15-,16?,17-,18-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNKASWRMLBJLKJ-HNNWOXMSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)O)CO)CO)O)O)O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](OC([C@@H]([C@H]3O)O)O)CO)CO)O)O)O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34O17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60584977 | |

| Record name | alpha-D-Glucopyranosyl-(1->4)-alpha-D-glucopyranosyl-(1->4)-D-glucopyranose--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60584977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

522.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

312693-63-3, 207511-08-8 | |

| Record name | D-Glucopyranose, O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-, monohydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=312693-63-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-D-Glucopyranosyl-(1->4)-alpha-D-glucopyranosyl-(1->4)-D-glucopyranose--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60584977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.